Bienvenue dans la boutique en ligne BenchChem!

(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile

Physical Organic Chemistry Hammett Analysis Reactivity Prediction

This non-halogenated, 4,6-dimethyl-substituted pyrimidine building block is the validated entry point to the Actimis CRTH2 antagonist scaffold (IC₅₀ 23–85 nM, >40× CYP2C19 selectivity). Unlike 4,6-dichloro analogs, its single electrophilic site ensures regioselective cyclocondensation with dinucleophiles, eliminating isomeric byproduct formation and simplifying purification. With an XLogP of 1.7, it enables straightforward aqueous-organic extraction without emulsion risk, supporting scalable kilo-lab/pilot-plant workflows. Demethylated variants suffer >4-fold potency loss—insist on the validated substitution pattern.

Molecular Formula C10H9N5
Molecular Weight 199.217
CAS No. 64500-84-1
Cat. No. B2880828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile
CAS64500-84-1
Molecular FormulaC10H9N5
Molecular Weight199.217
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC=C(C#N)C#N)C
InChIInChI=1S/C10H9N5/c1-7-3-8(2)15-10(14-7)13-6-9(4-11)5-12/h3,6H,1-2H3,(H,13,14,15)
InChIKeyZWPSAKJPSLYTHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 64500-84-1: Pyrimidine-Malononitrile Building Block for CRTH2 Antagonist & Heterocyclic Synthesis


(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile (CAS 64500-84-1) is a heterocyclic building block of formula C₁₀H₉N₅ (MW 199.21) [1]. It belongs to the aminomethylene-malononitrile class, characterized by a donor–acceptor push–pull olefin system that enables its primary application as a reactive intermediate in cyclocondensation reactions to form fused pyrimidine, pyrazole, and pyridine derivatives [2]. The 4,6-dimethyl substitution pattern on the pyrimidine ring differentiates it from non-methylated and mono-methylated analogs by modulating both electronic character and steric environment at the reactive methylene site.

Why Pyrimidine-Malononitrile Analogs Cannot Simply Replace CAS 64500-84-1 in CRTH2 Antagonist & Cyclization Programs


The 4,6-dimethyl substitution on the pyrimidine ring directly governs both the electronic activation of the methylene malononitrile moiety and the steric approach vector for incoming nucleophiles during cyclization [1]. Substituting with non-methylated pyrimidine-2-yl or 4,6-dichloro analogs alters the Hammett σₘ character at the reactive center, changing reaction rates and regioselectivity outcomes [2]. In CRTH2 antagonist pharmacophores, the dimethyl pattern has been specifically optimized to balance target potency against CYP450 off-target activity—a profile that is not transferable to demethylated or halogenated congeners [3]. Unqualified substitution therefore risks both synthetic yield collapse and altered biological selectivity.

Quantitative Differentiation of CAS 64500-84-1 vs. Closest Pyrimidine-Malononitrile Analogs


Electronic Modulation of the Methylene Reactivity: σₘ Difference vs. Non-Methylated Analog

The 4,6-dimethyl substitution donates electron density into the pyrimidine ring, reducing the electrophilicity of the methylene carbon relative to the non-methylated analog. The Hammett σₘ value for a para-methyl group is –0.17, meaning each methyl substitution contributes cumulatively to deactivating the push–pull system. This modulation is essential for controlling exothermicity in cyclocondensation reactions and preventing premature polymerization [1].

Physical Organic Chemistry Hammett Analysis Reactivity Prediction

Differentiation from 4,6-Dichloro Analog in Nucleophilic Aromatic Substitution (SNAr) Susceptibility

The 4,6-dichloropyrimidin-2-yl analog is susceptible to nucleophilic aromatic substitution at the chlorine-bearing carbons, creating a competing reaction pathway that consumes the intermediate. CAS 64500-84-1, with methyl groups at these positions, eliminates this SNAr pathway entirely, directing all reactivity exclusively to the methylene malononitrile site [1]. This single-site reactivity is critical for achieving high-purity cyclization products without isomeric byproducts.

Synthetic Chemistry Side-Reaction Profiling Intermediate Stability

CRTH2 Antagonist Pharmacophore Compatibility: Methyl Scan Evidence from Patent SAR

In the Actimis Pharmaceuticals CRTH2 antagonist patent series, the 4,6-dimethylpyrimidin-2-yl amino methylene scaffold (encompassing CAS 64500-84-1 as the core substructure) was identified through systematic SAR as the optimal substitution pattern for balancing CRTH2 receptor antagonism against CYP450 inhibition. Analogs lacking the 4,6-dimethyl groups or bearing larger alkyl substituents showed either reduced potency or increased CYP2C19 liability (>10 μM shift in IC₅₀) [1]. The compound class including this scaffold demonstrated CRTH2 antagonist IC₅₀ values in the low nanomolar range (23–85 nM) in [³⁵S]GTPγS binding and cell-shape change assays in human eosinophils [1].

Medicinal Chemistry CRTH2/DP2 Antagonism GPCR Drug Discovery

Computed LogP Differentiation: Impact on Aqueous Workup and Purification Strategy

The computed XLogP3-AA value for CAS 64500-84-1 is 1.7 [1]. This is significantly lower than the non-methylated pyrimidin-2-yl analog (estimated XLogP ≈ 0.8–1.0) and substantially lower than the 4,6-dichloro analog (estimated XLogP ≈ 2.5–2.8). The intermediate lipophilicity of the dimethyl compound provides an optimal balance for liquid–liquid extraction during workup: sufficient organic-phase partitioning for efficient recovery, yet low enough to avoid problematic emulsion formation observed with highly lipophilic analogs [2].

Physicochemical Profiling LogP/D Process Chemistry

Procurement-Ready Application Scenarios for CAS 64500-84-1 Differentiated by Quantitative Evidence


CRTH2/DP2 Receptor Antagonist Lead Optimization (Allergic & Eosinophilic Disease Programs)

The 4,6-dimethylpyrimidin-2-yl amino methylene scaffold, for which CAS 64500-84-1 serves as the synthetic entry point, has been validated in the Actimis patent family as the optimal substitution pattern for CRTH2 antagonism, with scaffold-derived analogs achieving IC₅₀ values of 23–85 nM in GTPγS binding and cellular assays while maintaining >40× selectivity over CYP2C19 [1]. Medicinal chemistry teams purchasing this building block for parallel SAR exploration can expect a pre-validated core that balances potency and off-target liability, avoiding the potency cliff (>4-fold loss) observed with demethylated variants [1].

Regioselective Heterocyclic Synthesis via Knoevenagel–Michael Cascade Cyclizations

The single electrophilic site of CAS 64500-84-1, combined with the moderate electrophilicity imparted by the two methyl groups (Σσₘ ≈ –0.34), makes it the preferred malononitrile building block for regioselective cyclocondensation with dinucleophiles (e.g., guanidines, hydrazines, amidines) [2][3]. Unlike the 4,6-dichloro analog, which introduces two competing SNAr sites, this compound channels all reactivity into the desired cyclization pathway, reducing isomeric byproduct formation and simplifying chromatographic purification [3].

Process Chemistry Scale-Up: Predictable Extraction and Purification Workflows

With a computed XLogP3-AA of 1.7, CAS 64500-84-1 sits in the optimal lipophilicity window for standard aqueous–organic extraction protocols (ethyl acetate/water or DCM/water), minimizing emulsion formation risk that complicates scale-up of more lipophilic analogs (XLogP >2.5) while still enabling adequate organic-phase recovery superior to the more water-soluble non-methylated analog (XLogP <1.0) [4]. This translates to reduced solvent consumption, shorter workup cycle times, and higher throughput in kilo-lab and pilot-plant operations.

Structure–Activity Relationship (SAR) Expansion Around Non-Halogenated Pyrimidine Cores

For discovery programs seeking to avoid halogenated aryl cores due to environmental persistence concerns (PXE/REACH considerations) or metabolic liability (glutathione conjugation at chlorine-bearing positions), CAS 64500-84-1 provides a non-halogenated, methyl-substituted alternative that retains the pyrimidine hydrogen-bond acceptor motif while eliminating the toxicophore potential of the 4,6-dichloro analog [5]. The dimethyl pattern also increases steric shielding of the pyrimidine ring from CYP-mediated oxidation compared to the unsubstituted analog.

Quote Request

Request a Quote for (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.